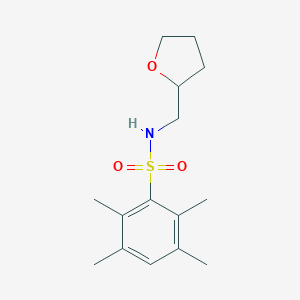

2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

2,3,5,6-Tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetramethyl-substituted aromatic ring and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the sulfonamide nitrogen. The tetramethyl substituents at positions 2, 3, 5, and 6 confer high steric bulk and electron-donating effects, which influence electronic properties such as pKa and lipophilicity. The oxolan-2-ylmethyl group introduces a heterocyclic moiety that may enhance solubility and modulate intermolecular interactions, such as hydrogen bonding or hydrophobic effects, in biological or material science applications.

Propriétés

IUPAC Name |

2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h8,14,16H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDMUDNGDGPMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCCO2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with oxolan-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide and analogous compounds:

pKa and Ionization Behavior

- Fluorinated Analogs: Perfluorination (e.g., 2,3,5,6-tetrafluoro substitution) significantly lowers the sulfonamide pKa (~3.5 vs. ~6 for non-fluorinated analogs), favoring deprotonation at physiological pH (7.4).

- Tetramethyl Substitution : The electron-donating methyl groups in the target compound likely raise the sulfonamide pKa compared to fluorinated derivatives, reducing ionization at neutral pH. This could diminish interactions with charged biological targets but improve membrane permeability .

Solubility and Pharmacokinetics

- Oxolan-2-ylmethyl Substituent : The tetrahydrofuran moiety in the target compound may improve aqueous solubility compared to purely aliphatic N-substituents (e.g., cyclohexyl or pyrazine groups) due to oxygen’s hydrogen-bonding capacity. This contrasts with 4-isothiocyanato-N-(oxolan-2-ylmethyl)benzenesulfonamide, where the isothiocyanate group prioritizes reactivity over solubility .

- Pyrazine-Substituted Analogs : Compounds like 2,3,5,6-tetramethyl-N-(pyrazin-2-yl)benzenesulfonamide exhibit moderate solubility in polar solvents (e.g., DMSO) but may face challenges in aqueous media due to high lipophilicity from methyl groups .

Activité Biologique

2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its unique chemical structure, which includes both tetramethyl and oxolan-2-ylmethyl groups. This structural configuration is believed to confer distinct biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The compound can be synthesized through the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with oxolan-2-ylmethanamine. The reaction typically requires a base like triethylamine to neutralize the hydrochloric acid produced during the process. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Biological Activity Overview

Research indicates that 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide exhibits potential biological activities that can be categorized as follows:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties. Its activity against various bacterial strains is currently under investigation.

2. Enzyme Inhibition

- The compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets within biological systems, which may inhibit enzymatic functions critical for pathogen survival.

3. Anticancer Properties

- There is ongoing research into the anticancer effects of this compound. Initial findings indicate that it may influence cancer cell proliferation and apoptosis pathways.

The biological effects of 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide are thought to arise from its ability to bind to specific enzymes or receptors. This binding can inhibit their activity, leading to a cascade of biochemical responses that affect cellular functions. The exact molecular pathways involved are still being elucidated through ongoing research.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related sulfonamide compounds. Notably:

- A study on similar benzenesulfonamide derivatives indicated antiviral activity against a range of viruses in cell cultures . While this study did not directly test 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, it provides a context for understanding the potential antiviral applications of sulfonamides.

- Another research effort focused on the synthesis and characterization of new benzisothiazolone derivatives revealed varying degrees of biological activity against viral pathogens. This underscores the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,3,5,6-tetramethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3,5,6-Tetramethylbenzenesulfonamide | Lacks oxolan group | Moderate antibacterial |

| N-(oxolan-2-ylmethyl)benzenesulfonamide | Contains oxolan group | Potential enzyme inhibition |

| 4-Methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | Additional methoxy group | Enhanced antimicrobial properties |

This table illustrates how variations in chemical structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.